CAS number and molecular structure of 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine
CAS number and molecular structure of 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine
This guide details the technical profile, synthetic accessibility, and medicinal chemistry applications of 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine , a high-value scaffold used in the development of SHP2 inhibitors and other kinase-targeting therapeutics.[1]
A Strategic Building Block for Medicinal Chemistry
Executive Summary
4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is a trisubstituted pyridine derivative characterized by a unique substitution pattern that enables orthogonal functionalization.[1] The 3-trifluoromethyl (CF₃) group provides metabolic stability and lipophilicity, the 2-methoxy (OMe) group acts as a masked pyridone or directing group, and the 4-iodo (I) handle serves as a reactive site for cross-coupling reactions. This compound is a critical intermediate in the synthesis of allosteric SHP2 inhibitors and other targeted oncology agents.[1]
Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Data |
| Chemical Name | 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine |
| Common CAS | 1227577-01-6 (Product); 121643-44-5 (Precursor) |
| Molecular Formula | C₇H₅F₃INO |
| Molecular Weight | 303.02 g/mol |
| Exact Mass | 302.937 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| SMILES | COc1nc(C(F)(F)F)c(I)cc1 |
Structural Analysis: The molecule features a "push-pull" electronic system.[1] The electron-withdrawing CF₃ group at C3 acidifies the C4 proton (in the precursor), facilitating directed lithiation. The electron-donating OMe group at C2 modulates the basicity of the pyridine nitrogen and can be deprotected to yield a 2-pyridone, a common pharmacophore in kinase inhibitors.[1]
Synthetic Accessibility (The "Make")
The most robust synthesis of this compound utilizes Directed Ortho-Metalation (DoM) .[1] The steric bulk and inductive effects of the 3-CF₃ and 2-OMe groups direct lithiation exclusively to the 4-position.[1]
Protocol: Regioselective C4-Iodination
Precursor: 2-Methoxy-3-(trifluoromethyl)pyridine (CAS: 121643-44-5)[1]
Reagents:
-
Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) with Diisopropylamine[1]
-
Iodine (
)[1][2] -
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Preparation of LDA: In a flame-dried flask under
, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise.[1] Stir for 15–30 minutes to generate LDA in situ. -
Metalation: Add a solution of 2-methoxy-3-(trifluoromethyl)pyridine (1.0 equiv) in THF dropwise to the LDA solution at -78°C.
-
Mechanistic Note: The lithium coordinates to the nitrogen or oxygen lone pairs, but the C4 proton is removed due to the strong inductive acidification by the adjacent CF₃ group.
-
Time: Stir for 30–60 minutes at -78°C to ensure complete lithiation (formation of the 4-lithio species).
-
-
Quenching: Add a solution of Iodine (
, 1.2 equiv) in THF dropwise. -
Workup: Allow the mixture to warm to room temperature. Quench with saturated aqueous
(sodium thiosulfate) to reduce excess iodine.[1] Extract with Ethyl Acetate.[1][3] -
Purification: Silica gel chromatography (Eluent: Hexanes/EtOAc) yields the product as a solid.[1][3]
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis via Directed Ortho-Metalation (DoM).
Reactivity & Functionalization (The "Use")
This scaffold is a versatile "linchpin" in medicinal chemistry.[1] The iodine atom allows for carbon-carbon or carbon-heteroatom bond formation, while the methoxy group serves as a latent hydrogen bond donor/acceptor system (via pyridone).[1]
Key Transformations
-
Suzuki-Miyaura Coupling: The C4-Iodo bond is highly reactive toward aryl/heteroaryl boronic acids using Pd catalysts (e.g.,
, ).[1] This is the primary route to extend the scaffold.[1] -
Sonogashira Coupling: Reaction with terminal alkynes introduces rigid linkers.[1]
-
Buchwald-Hartwig Amination: Introduction of amines at C4, critical for kinase hinge-binding motifs.[1]
-
Demethylation (Pyridone Formation): Treatment with HBr/AcOH or TMSI converts the 2-methoxy group into a 2-pyridone (2-hydroxy tautomer).[1] This motif is frequently found in SHP2 and BTK inhibitors.[1]
Chemical Space Expansion Diagram[1]
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the Iodo and Methoxy groups.
Medicinal Chemistry Applications: SHP2 Inhibition[8]
The 2-methoxy-3-(trifluoromethyl)pyridine motif is a validated pharmacophore in the design of allosteric SHP2 (Src Homology-2 Phosphatase) inhibitors.[1]
-
Mechanism: SHP2 is a protein tyrosine phosphatase implicated in the RAS/MAPK signaling pathway.[1] Allosteric inhibitors bind to a tunnel-like pocket, locking the enzyme in an auto-inhibited conformation.[1]
-
Role of the Scaffold:
-
The CF₃ group fills a hydrophobic pocket and prevents metabolic oxidation at the C3 position.[1]
-
The C4-substituent (introduced via the Iodo handle) extends into the solvent-exposed region or interacts with specific residues like Arg111.[1]
-
Case Study: In patent literature (e.g., WO2016203405), this specific intermediate is coupled with thiols or amines to generate lead compounds for treating Noonan Syndrome and KRAS-mutant cancers.
-
Safety & Handling
-
Hazards: As a halogenated pyridine, treat as an irritant.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from light to prevent iodine liberation).[1]
-
Spill Response: Absorb with inert material.[1] If iodine is liberated (purple vapor), treat with sodium thiosulfate solution.[1]
References
-
Preparation of SHP2 Inhibitors: Novartis AG/WIPO. (2016).[1] Compounds and compositions for inhibiting the activity of SHP2. WO2016203405A1.[1]
-
Regioselective Lithiation: Schlosser, M., et al. (2005).[1] Site Selective Deprotometalation of Pyridines. European Journal of Organic Chemistry.[1] (General reference for DoM on pyridines).
-
Precursor Identification: PubChem. (n.d.). 2-Methoxy-3-(trifluoromethyl)pyridine (CAS 121643-44-5).[1][4] [1][4]
-
Commercial Availability: Ambeed. (2025). 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine Product Page.
Sources
- 1. 4-Iodoanisole | C7H7IO | CID 69676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of [(pyridine)2IPh](OTf)2 and [(4-CF3-pyridine)2IPh](OTf)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodination (Lithiation/Iodination) [commonorganicchemistry.com]
- 4. 121643-44-5 | 2-Methoxy-3-(trifluoromethyl)pyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
